molecular formula C13H10FNO2 B12079786 2-(4-Fluorobenzyl)isonicotinic acid

2-(4-Fluorobenzyl)isonicotinic acid

Cat. No.: B12079786
M. Wt: 231.22 g/mol
InChI Key: YAIQTRUUAPKKNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluorobenzyl)isonicotinic acid is a high-purity chemical reagent designed for research and development applications in medicinal chemistry and drug discovery. As a derivative of isonicotinic acid, a scaffold well-known for its bioactive properties, this compound serves as a versatile building block for the synthesis of novel molecules . Isonicotinic acid and its derivatives are recognized for their significant role in pharmaceutical research, forming the core structure of various therapeutic agents . The structural motif of this compound, which incorporates a fluorobenzyl group onto the isonicotinic acid core, is of particular interest in the design of small-molecule inhibitors. Research into similar 2-substituted isonicotinic acid derivatives has shown promise in areas such as immuno-oncology, where they have been investigated as inhibitors of the PD-1/PD-L1 protein-protein interaction . This suggests potential application for this compound as a critical intermediate in the development of novel immunotherapeutic agents. The presence of the fluorine atom can enhance a compound's metabolic stability, membrane permeability, and binding affinity, making this derivative a valuable tool for optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds . This product is intended for research purposes as a standard or synthetic intermediate. It is For Research Use Only and is not intended for direct diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to conduct thorough safety assessments before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H10FNO2

Molecular Weight

231.22 g/mol

IUPAC Name

2-[(4-fluorophenyl)methyl]pyridine-4-carboxylic acid

InChI

InChI=1S/C13H10FNO2/c14-11-3-1-9(2-4-11)7-12-8-10(13(16)17)5-6-15-12/h1-6,8H,7H2,(H,16,17)

InChI Key

YAIQTRUUAPKKNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=NC=CC(=C2)C(=O)O)F

Origin of Product

United States

Advanced Synthetic Methodologies for 2 4 Fluorobenzyl Isonicotinic Acid and Its Precursors

Retrosynthetic Strategies Applied to 2-(4-Fluorobenzyl)isonicotinic Acid Synthesis

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. youtube.com For this compound, a primary disconnection can be made at the bond between the benzyl (B1604629) group and the pyridine (B92270) ring. This suggests a synthetic approach involving the coupling of a 4-fluorobenzyl component with a 2-substituted isonicotinic acid derivative.

Another key retrosynthetic disconnection involves the carboxylic acid group on the pyridine ring. This functional group can be introduced at a later stage of the synthesis from a corresponding precursor, such as a methyl or ethyl ester, which can be hydrolyzed under basic or acidic conditions. youtube.com This strategy can simplify the handling and purification of intermediates throughout the synthetic sequence.

Further disconnection of the 4-fluorobenzyl moiety leads back to 4-fluorobenzyl halide or a related electrophile. The pyridine component can be derived from a simpler, functionalized pyridine, such as a halopyridine, which can undergo a cross-coupling reaction. These disconnections form the basis for designing various synthetic pathways to the target molecule.

Development and Optimization of Novel Synthetic Routes to this compound

Catalytic Approaches and Mechanistic Studies in the Synthesis of this compound

Catalytic methods, particularly palladium-catalyzed cross-coupling reactions, have been instrumental in the synthesis of 2-aryl and 2-benzyl substituted pyridines. The Suzuki-Miyaura coupling, which involves the reaction of an aryl or benzyl boronic acid with a halopyridine, is a prominent example. Mechanistic studies of these reactions have focused on understanding the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps, to optimize reaction conditions and catalyst performance.

In some approaches, nickel catalysts have also been explored as a more earth-abundant and cost-effective alternative to palladium for similar cross-coupling reactions. rsc.org Mechanistic investigations into nickel-catalyzed reactions often focus on the role of ligands and additives in promoting the desired catalytic activity and preventing side reactions. rsc.org

High-Yield and Regioselective Synthetic Pathways for this compound

Achieving high yields and regioselectivity is a critical aspect of synthetic route development. For the synthesis of this compound, controlling the position of the benzyl group on the pyridine ring is paramount. The use of pre-functionalized starting materials, where the substitution pattern is already established, is a common strategy to ensure regiochemical control. nih.gov

One high-yield approach involves the reaction of a 2-halo-isonicotinic acid derivative with a 4-fluorobenzyl organometallic reagent. The choice of the organometallic species (e.g., Grignard reagent, organozinc reagent, or boronic acid) and the catalyst system is crucial for maximizing the yield and minimizing the formation of regioisomeric byproducts. Optimization of reaction parameters such as solvent, temperature, and base is often necessary to achieve the desired outcome.

Preparation and Characterization of Key Synthetic Intermediates Leading to this compound

The synthesis of this compound relies on the preparation and purification of several key intermediates. These intermediates are crucial for the successful construction of the final molecule.

A common intermediate is a 2-halo-isonicotinic acid ester, such as methyl 2-chloroisonicotinate. This compound can be prepared from commercially available starting materials through a series of standard transformations. Another key intermediate is the 4-fluorobenzyl organometallic reagent, which is typically generated in situ from 4-fluorobenzyl bromide or chloride.

The characterization of these intermediates is essential to confirm their identity and purity before proceeding to the next synthetic step. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry (MS) are employed for this purpose. nih.govmdpi.com

IntermediatePreparation MethodKey Characterization Data
Methyl 2-chloroisonicotinateEsterification of 2-chloroisonicotinic acid¹H NMR, ¹³C NMR, IR, MS
4-Fluorobenzylzinc chlorideReaction of 4-fluorobenzyl chloride with zinc metalUsed in situ, characterized by subsequent reaction products
4-Fluorobenzylboronic acidReaction of 4-fluorobenzylmagnesium bromide with a trialkyl borate¹H NMR, ¹³C NMR, MS

Implementation of Sustainable and Green Chemistry Principles in this compound Production

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and their intermediates to minimize environmental impact and improve sustainability. mdpi.comresearchgate.netnih.gov In the context of this compound production, several green chemistry strategies can be implemented.

One key principle is the use of greener solvents. mdpi.com Researchers are exploring the use of water, ethanol, or other environmentally benign solvents to replace hazardous organic solvents like dichloromethane (B109758) or dimethylformamide. google.comacs.orgresearchgate.net Solvent-free reaction conditions are also being investigated where possible. researchgate.net

Another important aspect is the use of catalytic reactions, which reduce the amount of waste generated compared to stoichiometric reactions. mdpi.com The development of highly efficient and recyclable catalysts is a major focus of green chemistry research. rsc.org Additionally, one-pot synthesis, where multiple reaction steps are carried out in the same vessel without isolating intermediates, can significantly improve process efficiency and reduce waste. nih.gov Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is another critical metric in green chemistry. nih.gov Synthetic routes with high atom economy are preferred as they generate less waste.

Green Chemistry PrincipleApplication in this compound Synthesis
Use of Greener SolventsReplacing hazardous solvents with water, ethanol, or other benign alternatives. google.comacs.orgresearchgate.net
CatalysisEmploying catalytic cross-coupling reactions to minimize waste. mdpi.com
One-Pot SynthesisCombining multiple reaction steps to improve efficiency and reduce waste. nih.gov
Atom EconomyDesigning synthetic routes that maximize the incorporation of reactant atoms into the final product. nih.gov

Chemical Transformations and Derivatization Strategies for 2 4 Fluorobenzyl Isonicotinic Acid

Functional Group Interconversions of the Carboxylic Acid Moiety in 2-(4-Fluorobenzyl)isonicotinic Acid

The carboxylic acid group is a versatile functional handle, enabling the synthesis of a wide array of derivatives through well-established chemical transformations. ub.edudocsity.com Key interconversions include the formation of esters and amides, which are fundamental in modifying the compound's physicochemical properties.

Esterification: The conversion of this compound to its corresponding esters can be achieved through several reliable methods. The Fischer esterification, a classic approach, involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com This equilibrium-driven process typically uses the alcohol as the solvent to drive the reaction toward the ester product. masterorganicchemistry.com An alternative and often more efficient route involves the initial conversion of the carboxylic acid to a more reactive intermediate, the acyl chloride. nih.gov Treating this compound with thionyl chloride (SOCl₂) would yield 2-(4-fluorobenzyl)isonicotinoyl chloride hydrochloride. nih.gov This highly reactive acyl chloride can then readily react with various alcohols, including phenols, to form the desired esters, such as p-nitrophenyl or pentafluorophenyl "active esters," which are themselves useful for further reactions like amidation. nih.govresearchgate.net

Amidation: The synthesis of amides from this compound is another crucial transformation. This can be accomplished by direct reaction with an amine, often facilitated by a coupling agent or catalyst. researchgate.netresearchgate.net Boric acid has been shown to be an effective catalyst for the amidation of carboxylic acids with amines under solvent-free conditions, presenting a green chemistry approach. researchgate.netresearchgate.net A more conventional and highly effective method is a two-step process via the acyl chloride intermediate. nih.gov Once 2-(4-fluorobenzyl)isonicotinoyl chloride is formed, it can react smoothly with primary or secondary amines to produce the corresponding N-substituted amides in high yields. organic-chemistry.orgcore.ac.uk

Table 1: Summary of Functional Group Interconversions of the Carboxylic Acid Moiety
TransformationTypical Reagents and ConditionsProduct TypeReference
Fischer EsterificationAlcohol (e.g., MeOH, EtOH) in large excess, catalytic acid (e.g., H₂SO₄, TsOH), heat.Alkyl Ester masterorganicchemistry.commasterorganicchemistry.com
Active Ester Synthesis1. SOCl₂, DMF (cat.). 2. Substituted phenol (B47542) (e.g., p-nitrophenol, pentafluorophenol), base.Aryl Ester (Active Ester) nih.gov
Direct AmidationAmine (primary or secondary), Boric Acid (catalyst), heat.Amide researchgate.net
Amidation via Acyl Chloride1. SOCl₂. 2. Amine (primary or secondary), base.Amide nih.govorganic-chemistry.org

Regioselective Modifications of the Pyridine (B92270) Ring System of this compound

The pyridine ring of this compound possesses distinct electronic characteristics that govern its reactivity towards electrophilic and nucleophilic reagents. The nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at positions ortho and para to the nitrogen (positions 2, 4, and 6). quora.comquora.com

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient, facilitating attack by nucleophiles. quora.comquora.com In pyridine itself, nucleophilic substitution occurs preferentially at the C-2 and C-4 positions. quora.comstackexchange.comquimicaorganica.org This preference is due to the ability of the electronegative nitrogen atom to stabilize the anionic intermediate (Meisenheimer complex) through resonance. stackexchange.com For this compound, the C-2 and C-4 positions are already substituted. Therefore, nucleophilic attack would be directed to the remaining activated position, C-6. A suitable leaving group would need to be present at this position for a substitution reaction to occur.

Electrophilic Aromatic Substitution (SEAr): In contrast, electrophilic substitution on the pyridine ring is significantly more challenging than on benzene. quimicaorganica.orgyoutube.com The ring nitrogen deactivates the system towards electrophiles, and under the strongly acidic conditions often required, the nitrogen becomes protonated, further increasing its deactivating effect. youtube.com When the reaction does proceed, substitution occurs selectively at the C-3 and C-5 positions (meta to the nitrogen). quora.comquimicaorganica.org This is because attack at the C-2, C-4, or C-6 positions would result in an unstable resonance structure where the positive charge resides on the electronegative nitrogen atom. quimicaorganica.org Thus, for this compound, electrophilic modification would be predicted to occur at the C-3 and C-5 positions.

Table 2: Regioselectivity of Reactions on the Pyridine Ring
Reaction TypePredicted Reactive Site(s)ReasonReference
Nucleophilic SubstitutionC-6 (if a leaving group is present)Stabilization of anionic intermediate by the nitrogen atom. stackexchange.comquimicaorganica.org
Electrophilic SubstitutionC-3, C-5Avoidance of placing a positive charge on the electronegative nitrogen atom in the reaction intermediate. quora.comquimicaorganica.org

Strategic Derivatization at the Benzyl (B1604629) Position of this compound

The benzylic methylene (B1212753) (-CH₂) group serves as a potential site for derivatization. The protons at this position are rendered acidic due to their placement between two electron-withdrawing aromatic systems, the pyridine and the 4-fluorophenyl rings. This increased acidity allows for deprotonation by a strong base to form a resonance-stabilized carbanion. This nucleophilic carbanion can then be reacted with various electrophiles, such as alkyl halides or carbonyl compounds, to introduce new substituents at the benzylic carbon. This strategy provides a direct pathway to a variety of analogs with modified linkers between the two key ring systems.

Exploration of Multi-Component Reaction Pathways Utilizing this compound Scaffolds

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid construction of complex molecules in a single step from three or more starting materials. beilstein-journals.org The carboxylic acid functionality of this compound makes it an ideal component for prominent isocyanide-based MCRs such as the Passerini and Ugi reactions. nih.gov

Passerini Three-Component Reaction (P-3CR): The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (an aldehyde or ketone), and an isocyanide. organic-chemistry.orgslideshare.net The reaction proceeds in a single pot to form an α-acyloxy amide. organic-chemistry.orgwikipedia.org In this context, this compound serves as the carboxylic acid component. By varying the aldehyde and isocyanide inputs, a diverse library of α-acyloxy amides bearing the 2-(4-fluorobenzyl)isonicotinoyl scaffold can be generated, enabling rapid exploration of the chemical space around the core structure. nih.gov

Ugi Four-Component Reaction (U-4CR): The Ugi reaction extends the MCR concept by combining four components: a carboxylic acid, an amine, a carbonyl compound, and an isocyanide. wikipedia.orgnih.gov This reaction produces a bis-amide, a peptide-like structure, with high atom economy. wikipedia.org The mechanism typically involves the initial formation of an imine from the amine and carbonyl, which is then attacked by the isocyanide and the carboxylate, followed by a Mumm rearrangement to yield the final product. wikipedia.orgorganic-chemistry.org Utilizing this compound as the acid component in an Ugi reaction allows for the incorporation of its structural features into highly complex and diverse peptidomimetic scaffolds. mdpi.com

Table 3: Multi-Component Reactions Involving this compound
ReactionComponentsProduct ScaffoldReference
Passerini ReactionThis compound, Aldehyde/Ketone, Isocyanideα-Acyloxy Amide organic-chemistry.orgwikipedia.org
Ugi ReactionThis compound, Amine, Aldehyde/Ketone, IsocyanideBis-Amide (Peptidomimetic) wikipedia.orgorganic-chemistry.org

Synthesis of Chiral Analogs and Stereoisomers of this compound

The development of chiral analogs can be critical for understanding biological interactions. The parent molecule, this compound, is achiral. However, a chiral center can be introduced, most logically at the benzylic carbon.

Several strategies can be envisioned for the synthesis of enantiomerically enriched derivatives:

Asymmetric Synthesis: This involves building the molecule from scratch using chiral building blocks or employing a chiral catalyst or auxiliary to control the stereochemical outcome of a key reaction. youtube.comnih.gov For instance, an asymmetric reduction of a ketone precursor, 2-(4-fluorobenzoyl)isonicotinic acid, could yield a chiral alcohol, which could then be further manipulated. Alternatively, the stereoselective alkylation of the benzylic position using a chiral phase-transfer catalyst could install a new substituent and create a chiral center simultaneously.

Chiral Resolution: This approach involves synthesizing the molecule as a racemic mixture and then separating the two enantiomers. nih.gov This is commonly achieved using chiral high-performance liquid chromatography (chiral HPLC), where the racemic mixture is passed through a column containing a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation. nih.gov Another classical method is the formation of diastereomeric salts by reacting the racemic carboxylic acid with a single enantiomer of a chiral base; the resulting diastereomers often have different solubilities, allowing for their separation by crystallization. youtube.com

These methods provide access to the individual stereoisomers of derivatized this compound, enabling a more refined investigation of its structure-activity relationships.

Computational and Theoretical Chemistry Insights into 2 4 Fluorobenzyl Isonicotinic Acid

Quantum Mechanical Studies of the Electronic Structure and Reactivity of 2-(4-Fluorobenzyl)isonicotinic Acid

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of this compound. These studies provide a detailed picture of the electron distribution and the energies of the frontier molecular orbitals, which are crucial for predicting chemical behavior. libretexts.orgwikipedia.org

The electronic properties of this compound are governed by the interplay of the electron-withdrawing carboxylic acid group, the π-system of the pyridine (B92270) ring, and the substituted benzyl (B1604629) group. The fluorine atom on the benzyl ring, due to its high electronegativity, influences the electron density of the entire molecule.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity. youtube.com The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. youtube.com For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the benzyl group, while the LUMO is likely centered on the electron-deficient pyridine ring and the carboxylic acid moiety. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): A molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. rsc.orgresearchgate.net For this compound, the MEP would show negative potential (red and yellow regions) around the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid group, indicating these are the most likely sites for electrophilic attack. sci-hub.stresearchgate.net Positive potential (blue regions) would be expected around the hydrogen atoms, particularly the acidic proton of the carboxyl group.

Reactivity Descriptors: Quantum mechanical calculations can also yield various reactivity descriptors, such as Mulliken charges, which provide information about the partial atomic charges within the molecule. These descriptors help in predicting the sites for nucleophilic and electrophilic attacks.

Table 1: Theoretical Electronic Properties of this compound (Illustrative Data)

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-1.8 eVIndicates electron-accepting ability
HOMO-LUMO Gap4.7 eVRelates to chemical reactivity and stability
Dipole Moment3.2 DMeasures overall polarity of the molecule

Note: The values in this table are illustrative and based on typical DFT calculations for similar aromatic carboxylic acids. Actual values may vary depending on the level of theory and basis set used.

Conformational Analysis and Molecular Dynamics Simulations of this compound

The flexibility of the bond connecting the benzyl group to the pyridine ring allows this compound to adopt various conformations. Conformational analysis and molecular dynamics (MD) simulations are essential tools for exploring the potential energy surface and understanding the dynamic behavior of the molecule. wikipedia.orgnih.gov

Conformational Analysis: This involves systematically rotating the single bonds to identify stable conformers and the energy barriers between them. The key dihedral angle in this compound is the one defined by the atoms of the pyridine ring and the benzyl group. Different rotational isomers (rotamers) will have varying steric and electronic interactions, leading to different energy levels.

Table 2: Key Dihedral Angles and Predicted Conformational Energies (Illustrative Data)

ConformerDihedral Angle (Py-C-C-Bz)Relative Energy (kcal/mol)Population (%)
160°0.065
2180°1.225
3-60°0.510

Note: This table presents a hypothetical conformational analysis. The dihedral angle refers to the torsion between the pyridine and benzyl rings. Relative energies and populations are illustrative.

Prediction of Reaction Pathways and Mechanistic Intermediates Involving this compound

Computational chemistry can be used to predict the most likely reaction pathways and to characterize the structures and energies of transition states and intermediates. researchgate.net This is particularly useful for understanding the synthesis and potential degradation of this compound.

Esterification: A common reaction for carboxylic acids is esterification. The reaction of this compound with an alcohol in the presence of an acid catalyst can be modeled to determine the activation energy and the structure of the tetrahedral intermediate.

Decarboxylation: The stability of the molecule towards decarboxylation can be assessed by calculating the energy required to break the C-C bond between the pyridine ring and the carboxylic acid group.

Reactions at the Pyridine Nitrogen: The lone pair on the pyridine nitrogen makes it a potential site for alkylation or protonation. Computational models can predict the relative reactivity of this site compared to other potential reaction sites in the molecule.

Table 3: Predicted Activation Energies for Plausible Reactions (Illustrative Data)

ReactionPredicted Activation Energy (kcal/mol)Description
Esterification (with Methanol)15-20Formation of the methyl ester via a tetrahedral intermediate.
Decarboxylation> 50High activation energy suggests stability against decarboxylation under normal conditions.
N-Alkylation (with CH3I)25-30Formation of a pyridinium (B92312) salt.

Note: These activation energies are illustrative and would be determined through transition state calculations using quantum mechanical methods.

Computational Modeling of Non-Covalent Interactions of this compound with Model Systems

Non-covalent interactions play a crucial role in determining the supramolecular chemistry, crystal packing, and biological activity of molecules. researchgate.netresearchgate.net For this compound, several types of non-covalent interactions are significant.

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It can form dimers with other molecules of the acid or interact with other hydrogen-bonding partners. The pyridine nitrogen can also act as a hydrogen bond acceptor.

π-π Stacking: The aromatic pyridine and fluorobenzyl rings can engage in π-π stacking interactions, which are important for crystal engineering and interactions with aromatic residues in proteins.

Fluorine Interactions: The fluorine atom can participate in various non-covalent interactions, including weak hydrogen bonds (C-H···F) and halogen bonds. nih.gov The electron-withdrawing nature of fluorine can also influence the π-system of the benzyl ring, affecting its stacking interactions. nih.gov

Computational methods such as Symmetry-Adapted Perturbation Theory (SAPT) and the Quantum Theory of Atoms in Molecules (QTAIM) can be used to quantify the strength and nature of these interactions.

Table 4: Calculated Interaction Energies for Non-Covalent Dimers (Illustrative Data)

Dimer ConfigurationPredominant InteractionCalculated Interaction Energy (kcal/mol)
Carboxylic Acid DimerHydrogen Bonding-15 to -20
Parallel-Displaced π-stackingπ-π Stacking-3 to -5
T-shaped π-stackingC-H/π Interaction-2 to -4
Fluorine-Hydrogen InteractionWeak Hydrogen Bond-0.5 to -1.5

Note: Interaction energies are illustrative and depend on the specific geometry and level of theory used.

In Silico Design of Novel Analogs Based on the this compound Scaffold

The scaffold of this compound can be used as a starting point for the in-silico design of novel compounds with desired properties, such as enhanced biological activity or improved material characteristics. mdpi.comnih.govyoutube.comyoutube.com

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a series of analogs, a QSAR model can be developed to correlate specific molecular descriptors with the observed activity. researchgate.netnih.govbenthamdirect.comresearchgate.netnih.gov These models can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent analogs.

Scaffold Hopping and Bioisosteric Replacement: In-silico tools can be used to explore different scaffolds that maintain the key pharmacophoric features of this compound. Bioisosteric replacement of the carboxylic acid group or modifications to the substitution pattern on the benzyl ring can lead to compounds with improved properties. For example, replacing the carboxylic acid with a tetrazole group could enhance metabolic stability while maintaining the acidic character.

Table 5: Proposed Analogs and Predicted Property Modifications (Illustrative)

Analog ModificationRationalePredicted Effect
Replace -COOH with a tetrazole groupBioisosteric replacement for improved metabolic stability and pKa.Enhanced bioavailability.
Introduce a hydroxyl group on the benzyl ringIntroduce a hydrogen bond donor.Increased water solubility and potential for new interactions with a target.
Replace the 4-fluoro substituent with a trifluoromethyl groupIncrease lipophilicity and metabolic stability.Altered binding affinity and pharmacokinetic profile.
Vary the position of the benzyl group on the pyridine ringExplore different spatial arrangements of the pharmacophore.Changes in receptor binding geometry.

Note: This table provides examples of how in-silico design principles can be applied to the this compound scaffold.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 4 Fluorobenzyl Isonicotinic Acid Analogs

Correlation Between Structural Modifications of 2-(4-Fluorobenzyl)isonicotinic Acid and Functional Properties

The functional properties of this compound analogs are highly dependent on their structural features. Modifications to the isonicotinic acid core, the benzyl (B1604629) substituent, and the methylene (B1212753) bridge can significantly impact their biological activity.

The isonicotinic acid moiety is a critical component for the activity of this class of compounds. The carboxylic acid group, in particular, is often involved in key interactions with biological targets, such as forming hydrogen bonds or salt bridges with amino acid residues in a protein's active site. Esterification or amidation of this group typically leads to a significant decrease or complete loss of activity, highlighting its importance. The position of the carboxylic acid group at the 4-position of the pyridine (B92270) ring is also crucial for optimal activity.

Modifications to the 4-fluorobenzyl group can also have a profound effect on the functional properties of these analogs. The nature and position of the substituent on the phenyl ring can influence the electronic and steric properties of the molecule, which in turn can affect its binding affinity and selectivity for its target. For instance, the presence of an electron-withdrawing group like the fluorine atom at the para position is often favorable for activity. Moving the fluorine to the ortho or meta position, or replacing it with other substituents, can lead to variations in potency.

The following interactive data table illustrates the hypothetical effect of structural modifications on the functional properties of this compound analogs, represented by their half-maximal inhibitory concentration (IC₅₀) against a hypothetical enzyme.

Compound IDModificationIC₅₀ (nM)
1This compound (Parent)50
22-(Benzyl)isonicotinic acid (No fluorine)200
32-(4-Chlorobenzyl)isonicotinic acid75
42-(4-Methylbenzyl)isonicotinic acid150
52-(4-Fluorobenzyl)isonicotinamide>1000
6Methyl 2-(4-fluorobenzyl)isonicotinate>1000
73-(4-Fluorobenzyl)isonicotinic acid500

This data is illustrative and intended to demonstrate structure-activity relationship principles.

Influence of Substituent Variations on Molecular Recognition Profiles of this compound Derivatives

The molecular recognition profile of a ligand is determined by the sum of its interactions with a biological target. For derivatives of this compound, variations in substituents can significantly alter these interactions, leading to changes in binding affinity and selectivity.

Variations on the isonicotinic acid ring can also impact molecular recognition. The introduction of small alkyl groups or halogens could provide additional hydrophobic or halogen bonding interactions. However, bulky substituents on the pyridine ring are generally not well-tolerated, as they can cause steric clashes with the target protein.

The table below provides a hypothetical overview of how different substituents might influence the molecular recognition profile, represented by the binding affinity (Kᵢ) for a hypothetical receptor.

Compound IDSubstituent on Benzyl RingSubstituent on Pyridine RingBinding Affinity (Kᵢ, nM)
14-FluoroNone25
24-ChloroNone35
34-BromoNone40
44-TrifluoromethylNone15
53,4-DifluoroNone20
64-Fluoro3-Methyl80
74-Fluoro5-Chloro65

This data is illustrative and intended to demonstrate principles of molecular recognition.

The Role of the Fluorine Atom in Modulating the Interactions of this compound Analogs

The fluorine atom, despite its small size, plays a significant and multifaceted role in modulating the interactions of this compound analogs with their biological targets. Its unique properties can influence binding affinity, metabolic stability, and membrane permeability.

One of the key roles of the fluorine atom is its ability to act as a hydrogen bond acceptor. Although a C-F bond is a weak hydrogen bond acceptor, in certain protein environments, it can form favorable interactions with hydrogen bond donors like the amide protons of the protein backbone.

Furthermore, the high electronegativity of fluorine can create a dipole moment in the C-F bond, which can lead to favorable electrostatic interactions with polar residues in the binding site. The introduction of a fluorine atom can also alter the pKa of nearby functional groups, which can be crucial for optimal ionization and interaction with the target.

Another important aspect is the role of fluorine in "metabolic blocking." The C-F bond is very strong and resistant to enzymatic cleavage. By placing a fluorine atom at a metabolically vulnerable position, such as the para-position of the benzyl ring, the metabolic stability of the compound can be significantly increased, leading to a longer duration of action.

Finally, the substitution of hydrogen with fluorine can also influence the conformational preferences of the molecule. This can pre-organize the ligand into a bioactive conformation that is more favorable for binding to its target, thus increasing its potency.

Mechanistic Investigations of 2 4 Fluorobenzyl Isonicotinic Acid Reactions and Interactions

Detailed Elucidation of Reaction Mechanisms in the Synthesis of 2-(4-Fluorobenzyl)isonicotinic Acid

The synthesis of this compound is a multi-step process that begins with the functionalization of 2-picoline, followed by the introduction of the 4-fluorobenzyl group and subsequent oxidation to the carboxylic acid. A plausible and commonly employed synthetic route involves an initial free-radical halogenation of the methyl group of 2-picoline, followed by a coupling reaction and final oxidation.

Step 1: Free-Radical Halogenation of 2-Picoline

The synthesis typically commences with the side-chain halogenation of 2-picoline (2-methylpyridine). This reaction proceeds via a free-radical mechanism, often initiated by UV light or a radical initiator. ontosight.ainumberanalytics.comwikipedia.org The process can be broken down into three key stages: initiation, propagation, and termination. numberanalytics.compearson.com

Initiation: The reaction is initiated by the homolytic cleavage of a halogen molecule (e.g., Cl₂, Br₂) to generate two halogen radicals.

Propagation: A halogen radical abstracts a hydrogen atom from the methyl group of 2-picoline, forming a resonance-stabilized benzylic-type radical and a hydrogen halide. This radical then reacts with another halogen molecule to produce 2-(halomethyl)pyridine and a new halogen radical, which continues the chain reaction.

Termination: The reaction ceases when two radicals combine.

The benzylic position of the picoline is particularly susceptible to radical formation due to the resonance stabilization of the resulting radical across the pyridine (B92270) ring. pearson.com

Step 2: Introduction of the 4-Fluorobenzyl Group

Following the formation of 2-(halomethyl)pyridine, the 4-fluorobenzyl moiety is introduced. This is typically achieved through a nucleophilic substitution reaction. A common method involves the formation of a Grignard reagent from 4-fluorobenzyl halide, which then acts as a nucleophile, attacking the electrophilic carbon of the 2-(halomethyl)pyridine.

Alternatively, a coupling reaction, such as a Kumada or Suzuki coupling, can be employed. For instance, 2-(halomethyl)pyridine can be coupled with a 4-fluorobenzylboronic acid derivative in the presence of a palladium catalyst.

Step 3: Oxidation to this compound

The final step is the oxidation of the 2-(4-fluorobenzyl)pyridine intermediate to the corresponding carboxylic acid. This transformation can be achieved using various oxidizing agents. A postulated mechanism for the oxidation of a similar compound, 2-benzylpyridine, suggests the involvement of a copper catalyst and molecular oxygen. researchgate.net The reaction likely proceeds through the formation of a benzylic radical, which is then oxidized to an alcohol, an aldehyde, and finally the carboxylic acid. The regio-selectivity of such benzylic oxidations can be influenced by factors like π-π stacking interactions between the pyridine ring and the phenyl ring of the substrate. researchgate.net

StepReaction TypeKey IntermediatesReagents & Conditions
1Free-Radical Halogenation2-Picoline radical2-Picoline, Halogen (Cl₂ or Br₂), UV light or radical initiator
2Nucleophilic Substitution / Coupling2-(Halomethyl)pyridine, 4-Fluorobenzyl Grignard reagent or boronic acid4-Fluorobenzyl halide, Magnesium (for Grignard) or Palladium catalyst and base (for coupling)
3Oxidation2-(4-Fluorobenzyl)pyridineOxidizing agent (e.g., KMnO₄, O₂/CuI/AcOH/DMSO)

Investigation of Degradation Pathways and Stability Profiles of this compound

The stability and degradation of this compound are critical factors influencing its environmental fate and potential biological applications. The degradation of pyridine derivatives can occur through both abiotic and biotic pathways. researchgate.net

Abiotic Degradation:

Photochemical transformation is a potential abiotic degradation pathway for pyridine-based compounds. The pyridine ring can absorb UV radiation, leading to electronic excitation and subsequent chemical reactions. The presence of the fluorobenzyl group may influence the photostability of the molecule.

Biotic Degradation:

Microbial degradation is a primary route for the breakdown of pyridine derivatives in the environment. researchgate.net Bacteria have been shown to degrade pyridinecarboxylic acids, often through pathways involving initial hydroxylation of the pyridine ring. researchgate.net The position of substituents on the pyridine ring can significantly affect the rate and pathway of biodegradation. For fluorinated aromatic compounds, the strong carbon-fluorine bond can pose a challenge for microbial degradation, potentially leading to greater persistence in the environment. The initial step in the biodegradation of many pyridines involves hydroxylation, which can be followed by ring cleavage. researchgate.net

Stability Profile:

The stability of isonicotinic acid derivatives can be influenced by pH. For instance, isoniazid, a well-known derivative, and its hydrazones have shown greater stability in basic pH conditions. rasayanjournal.co.in The carboxylic acid group of this compound will exist in its deprotonated, carboxylate form at physiological pH, which will affect its solubility and interactions. The stability under physiological conditions is crucial for any potential therapeutic applications. Studies on nicotinic acid derivatives have utilized computational methods to assess their stability based on parameters like HOMO-LUMO gaps. epstem.net

Degradation PathwayKey ProcessesInfluencing FactorsPotential Products
AbioticPhotochemical transformationUV radiation, presence of photosensitizersRing-opened products, smaller organic acids
BioticMicrobial hydroxylation and ring cleavageMicrobial species, presence of co-substrates, fluorine substitutionHydroxylated intermediates, aliphatic acids, ammonia

Mechanistic Studies of this compound Interactions with Biological Macromolecules (e.g., enzyme inhibition mechanisms)

The interaction of this compound with biological macromolecules is largely dictated by the combined properties of the isonicotinic acid core and the fluorobenzyl substituent.

Isonicotinic Acid Moiety and Enzyme Inhibition:

Isonicotinic acid and its derivatives are known to interact with various enzymes. For instance, isoniazid, upon activation, inhibits enzymes involved in mycolic acid synthesis in Mycobacterium tuberculosis. nih.gov The pyridine nitrogen and the carboxylate group of this compound can participate in hydrogen bonding and electrostatic interactions with amino acid residues in the active site of an enzyme.

Role of the 4-Fluorobenzyl Group in Protein Interactions:

The 4-fluorobenzyl group can significantly influence the binding affinity and selectivity of the compound for a target protein. The fluorine atom, being highly electronegative, alters the electronic properties of the benzyl (B1604629) ring, creating a dipole moment. This can lead to specific interactions with the protein environment. ontosight.ai

Hydrophobic Interactions: The benzyl portion of the group can engage in hydrophobic interactions with nonpolar amino acid residues within a protein's binding pocket.

Fluorine-Specific Interactions: The fluorine atom can participate in various non-covalent interactions, including:

Hydrogen Bonds: Fluorine can act as a weak hydrogen bond acceptor.

Multipolar Interactions: The C-F bond can engage in favorable interactions with backbone carbonyl groups (C-F···C=O), which can significantly enhance binding affinity. nih.gov

Water-Mediated Contacts: The fluorobenzyl group can interact with water molecules within a binding pocket, which in turn can form a bridge to the protein. acs.org

Interaction TypeContributing MoietyDescriptionExample Amino Acid Residues
Hydrogen BondingIsonicotinic acid (N, COOH), FluorineDonation or acceptance of hydrogen atoms.Serine, Threonine, Aspartate, Glutamate
Electrostatic InteractionsIsonicotinic acid (carboxylate)Attraction between oppositely charged groups.Lysine, Arginine, Histidine
Hydrophobic InteractionsBenzyl groupInteraction between nonpolar groups.Leucine, Isoleucine, Valine, Phenylalanine
π-π StackingPyridine and Benzyl ringsStacking of aromatic rings.Phenylalanine, Tyrosine, Tryptophan, Histidine
Multipolar InteractionsFluorineInteraction between the C-F dipole and protein backbone carbonyls.Glycine, Alanine (backbone C=O)

Advanced Analytical and Spectroscopic Characterization of 2 4 Fluorobenzyl Isonicotinic Acid

Application of High-Resolution NMR and Mass Spectrometry for Structural Confirmation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of organic molecules like 2-(4-Fluorobenzyl)isonicotinic acid.

High-Resolution NMR Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. In a typical analysis, both ¹H NMR and ¹³C NMR spectra are acquired. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. For this compound, characteristic signals would be expected for the protons of the fluorobenzyl group and the pyridine (B92270) ring of the isonicotinic acid moiety. The fluorine atom in the para position of the benzyl (B1604629) group would further influence the chemical shifts and coupling patterns of the aromatic protons.

Mass Spectrometry is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the molecular formula with a high degree of confidence. Fragmentation patterns observed in the mass spectrum, often generated through techniques like tandem mass spectrometry (MS/MS), offer further structural insights by showing how the molecule breaks apart. This fragmentation is crucial for confirming the connectivity of the fluorobenzyl and isonicotinic acid components.

Technique Information Obtained Expected Observations for this compound
¹H NMRProton chemical shifts, spin-spin coupling, integrationSignals corresponding to the pyridine ring protons, the benzyl methylene (B1212753) protons, and the fluorophenyl protons.
¹³C NMRCarbon chemical shiftsSignals for the carboxyl carbon, pyridine ring carbons, benzyl methylene carbon, and fluorophenyl carbons.
HRMSAccurate mass measurementDetermination of the exact molecular weight and confirmation of the elemental formula (C₁₃H₁₀FNO₂).

X-ray Crystallography and Solid-State Characterization of this compound and its Derivatives

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid.

For this compound, obtaining a single crystal of suitable quality would allow for the precise measurement of bond lengths, bond angles, and torsion angles. This technique would definitively confirm the connectivity of the atoms and reveal the conformation of the molecule in the solid state. Furthermore, it would provide insights into the intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. The solid-state characterization of its derivatives can also be explored to understand how modifications to the core structure affect the crystalline lattice.

Parameter Significance
Crystal System & Space GroupDescribes the symmetry of the crystal lattice.
Unit Cell DimensionsDefines the size and shape of the repeating unit of the crystal.
Bond Lengths & AnglesProvides precise geometric details of the molecule.
Intermolecular InteractionsReveals how molecules are arranged and interact within the crystal.

Chromatographic Methods for Purity Assessment and Impurity Profiling of this compound

Chromatographic techniques are essential for separating this compound from any impurities that may be present, such as starting materials, by-products, or degradation products.

High-Performance Liquid Chromatography (HPLC) is the most widely used method for purity assessment. A validated HPLC method, typically employing a reversed-phase column, can effectively separate the main compound from its impurities. The area under the peak corresponding to this compound in the chromatogram is proportional to its concentration, allowing for the calculation of its purity.

Impurity profiling involves the detection, identification, and quantification of these impurities. By coupling HPLC with mass spectrometry (LC-MS), it is possible to obtain the molecular weights of the separated impurities, which is a critical step in their structural elucidation. This information is vital for controlling the quality of the compound and ensuring its safety.

Chromatographic Method Application Key Parameters
HPLCPurity determination and quantification.Column type, mobile phase composition, flow rate, detection wavelength.
LC-MSSeparation and identification of impurities.HPLC parameters combined with mass spectrometric analysis of eluting peaks.

Development of Quantitative Analytical Assays for this compound

The development of a robust and validated quantitative analytical assay is crucial for the accurate determination of the concentration of this compound in various samples. HPLC is the predominant technique for this purpose.

A quantitative HPLC assay typically involves the following steps:

Method Development: Optimization of chromatographic conditions to achieve good resolution, peak shape, and a reasonable run time.

Method Validation: A rigorous process to demonstrate that the analytical method is suitable for its intended purpose. This includes assessing parameters such as:

Specificity: The ability to accurately measure the analyte in the presence of other components.

Linearity: The demonstration that the detector response is directly proportional to the concentration of the analyte over a given range.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be precise, accurate, and linear.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

The successful development and validation of a quantitative assay ensure that the amount of this compound can be reliably measured, which is a fundamental requirement for its use in further research and development.

Emerging Research Avenues and Future Perspectives for 2 4 Fluorobenzyl Isonicotinic Acid

Integration of 2-(4-Fluorobenzyl)isonicotinic Acid Derivatives in Chemical Probe Development

The development of chemical probes is crucial for understanding complex biological processes and for the identification of new therapeutic targets. The isonicotinic acid framework, a core component of this compound, is present in a number of biologically active compounds. For instance, isonicotinic acid hydrazide and its derivatives have been synthesized and evaluated for their antimycobacterial, and antimicrobial activities. researchgate.netnih.govnih.gov These studies have demonstrated that modifications to the isonicotinic acid core can lead to compounds with significant biological effects.

The introduction of a 4-fluorobenzyl group adds another layer of potential for biological interaction. Fluorine is known to enhance metabolic stability, binding affinity, and bioavailability of molecules. nih.gov This makes the 2-(4-fluorobenzyl) moiety a valuable addition in the design of chemical probes. While direct studies on this compound as a chemical probe are not extensively documented, the foundational components of the molecule suggest a strong potential for this application. Future research could focus on creating libraries of derivatives by modifying the carboxylic acid group or by further substitution on the benzyl (B1604629) or pyridine (B92270) rings to explore their utility as probes for a variety of biological targets.

Potential for this compound as a Scaffold in Material Science Applications

In the realm of material science, the development of new functional materials with tailored properties is a constant pursuit. Coordination polymers and metal-organic frameworks (MOFs) are a class of materials constructed from metal ions or clusters linked by organic ligands. These materials have diverse applications in areas such as gas storage, catalysis, and sensing. The suitability of a ligand for creating coordination polymers depends on its ability to bind to metal centers and to self-assemble into extended networks.

Pyridine carboxylic acids are excellent candidates for ligands in the synthesis of coordination polymers due to the presence of both a nitrogen atom in the pyridine ring and the oxygen atoms of the carboxylate group, which can coordinate to metal ions. nih.gov The structure of this compound, with its rigid pyridine core and a flexible benzyl group, offers interesting possibilities for the design of novel coordination polymers with unique topologies and properties. The fluorinated benzyl group could also introduce specific intermolecular interactions, such as fluorine-hydrogen bonds, which could influence the packing and dimensionality of the resulting frameworks. mdpi.com Although research on coordination polymers specifically using this compound is still nascent, the principles established with similar ligands suggest a promising future for this compound as a versatile building block in the creation of new materials. mdpi.comnih.gov

Advancements in Automated Synthesis and Flow Chemistry for this compound Production

The efficient and scalable synthesis of chemical compounds is a cornerstone of both academic research and industrial production. Traditional batch synthesis methods can be time-consuming and difficult to scale up. Automated synthesis and flow chemistry have emerged as powerful technologies to address these challenges. youtube.com Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a flask, offers numerous advantages, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward automation and scale-up. youtube.com

The production of pyridine carboxylic acids, including isonicotinic acid, has been the subject of various synthetic studies. google.comgoogle.com The application of flow chemistry to the synthesis of carboxylic acids from alcohols has also been successfully demonstrated. rsc.org These advancements pave the way for the development of automated and continuous flow processes for the production of this compound and its derivatives. By leveraging automated systems, researchers can rapidly generate libraries of related compounds for screening in drug discovery or materials science applications. acs.org The precise control over reaction parameters offered by flow chemistry can also lead to higher yields and purities, making the production process more efficient and cost-effective.

Interdisciplinary Research Directions Involving this compound

The multifaceted nature of this compound makes it a prime candidate for interdisciplinary research. The presence of the fluorine atom opens doors to studies in medicinal chemistry and chemical biology, where fluorinated compounds are widely used to modulate the properties of bioactive molecules. nih.gov For example, the incorporation of fluorinated amino acids has been shown to impact protein stability and interactions, suggesting that fluorinated compounds can have profound effects in biological systems. rsc.org

The intersection of chemistry, biology, and material science offers a fertile ground for future investigations. For instance, the development of drug delivery systems based on coordination polymers or MOFs constructed from this compound could be a promising area of research. The biological activity of the ligand itself could be combined with the carrier properties of the framework. Furthermore, the use of computational modeling and data science could accelerate the discovery of new applications for this compound and its derivatives by predicting their properties and interactions with biological targets or material components. The exploration of this compound at the interface of different scientific disciplines is likely to yield exciting and impactful discoveries.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Fluorobenzyl)isonicotinic acid, and how can regioselectivity and yield be maximized?

  • Methodological Answer: A two-step approach is recommended: (i) Coupling 4-fluorobenzyl bromide with isonicotinic acid via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF at 80°C). (ii) Purification via recrystallization using ethanol/water mixtures to achieve >95% purity. Monitor reaction progress by TLC (silica gel, ethyl acetate/hexane 3:7) and confirm regioselectivity via ¹H NMR (characteristic singlet for benzyl protons at δ 4.5–5.0 ppm) . For yield optimization, stoichiometric control (1:1.2 molar ratio of isonicotinic acid to 4-fluorobenzyl bromide) reduces side products .

Q. How do solvent polarity and temperature influence the solubility and crystallization of this compound?

  • Methodological Answer: Solubility studies in DMSO, methanol, and acetonitrile reveal that polar aprotic solvents (e.g., DMSO) enhance solubility at 25°C (up to 50 mg/mL), while semi-polar solvents like methanol facilitate crystallization at 4°C. Use Gibbs energy relationship models (e.g., Abraham descriptors) to predict solubility in untested solvents by correlating with logP values (~1.36 for this compound) . Differential scanning calorimetry (DSC) confirms melting points (243°C) and polymorphic stability .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to bacterial proteins such as TraE?

  • Methodological Answer: Molecular docking (AutoDock Vina) using the TraE crystal structure (PDB: 5WIP) identifies key interactions: (i) Fluorine’s electronegativity stabilizes hydrophobic pockets via C-F⋯π interactions. (ii) The isonicotinic acid moiety coordinates with His residues in the active site. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (KD values). Compare with analogs like 2-(2-furyl)isonicotinic acid, which showed inhibitory activity against TraE at IC₅₀ = 15 µM .

Q. What analytical techniques differentiate thermal decomposition pathways of this compound under inert vs. oxidative atmospheres?

  • Methodological Answer: Thermogravimetric analysis (TGA) in N₂ shows a single-step decomposition (165–260°C) attributed to sublimation, while in air, multi-step degradation occurs due to oxidative cleavage of the benzyl group. Pair with FTIR-EGA (evolved gas analysis) to detect CO₂ (2350 cm⁻¹) and HF (1240 cm⁻¹) as decomposition byproducts. Reference isonicotinic acid complexes, which exhibit similar sublimation behavior under N₂ .

Q. How do structural modifications (e.g., halogen substitution) impact the biological activity of this compound derivatives?

  • Methodological Answer: Synthesize analogs with Cl, Br, or CF₃ substituents at the benzyl position. Screen for cytotoxicity (HepG2/THP-1 cells) and antimicrobial activity (e.g., S. aureus). Fluorine’s small size and high electronegativity enhance membrane permeability (logP = 1.36), while bulkier groups (e.g., CF₃) may sterically hinder target binding. Compare IC₅₀ values with parent compound and correlate with Hammett σ constants .

Q. How can contradictory data in biological assays (e.g., cytotoxicity vs. antimicrobial efficacy) be systematically resolved?

  • Methodological Answer: Perform dose-response curves across multiple cell lines and bacterial strains. For example, if cytotoxicity (CC₅₀ = 50 µM in HepG2) conflicts with antimicrobial activity (MIC = 10 µM), evaluate selective indices (SI = CC₅₀/MIC). Use metabolomics (LC-MS) to identify off-target effects in eukaryotic cells. Adjust substituents (e.g., replacing fluorine with hydroxyl groups) to reduce toxicity while retaining efficacy .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer: Cross-validate purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and elemental analysis. If reported melting points vary (e.g., 243°C vs. 238°C), assess polymorphic forms using X-ray diffraction (PXRD). For NMR discrepancies, ensure deuterated solvent consistency (DMSO-d₆ vs. CDCl₃) and calibrate referencing protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.